十三烷醛

描述

Synthesis Analysis

The synthesis of compounds related to Tridecanal involves complex organic reactions. For example, triflimide activation of chiral oxazaborolidines leads to highly effective catalysts for enantioselective Diels-Alder reactions, illustrating the type of advanced organic synthesis techniques that might be relevant for synthesizing Tridecanal and its derivatives (Ryu & Corey, 2003).

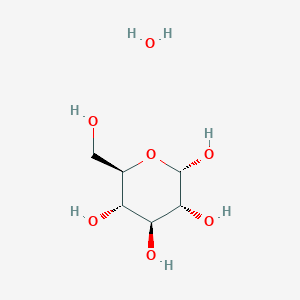

Molecular Structure Analysis

The molecular structure of Tridecanal, like many organic compounds, can be analyzed through various spectroscopic methods. While specific studies on Tridecanal's structure were not identified, techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry are commonly employed to elucidate the structure of organic molecules. These methods provide insights into the atomic arrangement, bonding, and stereochemistry crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Tridecanal undergoes various chemical reactions, reflecting its chemical properties. One relevant reaction is the chemical degradation of mixtures containing similar compounds in the presence of vanadium(V) in acidic sulfate media, indicating the susceptibility of such molecules to oxidative degradation processes (Chagnes et al., 2011). This degradation pathway may have implications for Tridecanal's stability under certain conditions.

科学研究应用

分子动力学和胶束应用:已对十三醛的类似物n-十三烷在胶束形成中的行为进行了研究。这项研究对于理解溶解、药物传递和催化等应用具有基础性意义(Wei et al., 2019)。

信息素分析和环境研究:涉及对日本大蚁的信息素分析的研究确定了n-十三烷等化合物。这项研究对于生态友好和道德研究中的现场样本具有重要意义,影响着环境生物学和化学等领域(Park et al., 2012)。

乳化和催化反应:对于在油水乳液中使用的一种管状铝硅酸盐——高岭石的研究显示,对十二烯烷的氢甲酰化反应产生了增强的产率和选择性,这对于像油污分散这样的工业应用具有重要意义(von Klitzing et al., 2017)。

计量学中的可压缩性测量:已对十三烷的可压缩系数进行了研究,这对于在静水称重装置中进行准确测量至关重要,影响着科学测量的精度(Li et al., 2017)。

合成化学:十三醛已被用作合成高度官能化化合物的前体,例如(−)-4-去氧巨大铁霉素,这在合成化学中具有重要意义(Szlosek et al., 2000)。

微生物烷烃生产:已研究了能够从醛类产生烷烃的微生物,例如从十四醛产生十三烷。这项研究对于生物燃料的生产具有前景(Ito et al., 2018)。

化学工程中的过程光谱学:使用过程光谱学,如拉曼光谱,监测均相催化反应,例如从1-十二烯烷氢甲酰化到1-十三烷醛,表明在化学工程和工业过程监测中具有重要应用(Meyer et al., 2017)。

安全和危害

作用机制

Target of Action

Tridecanal has been used as a model compound in the development of nonradioactive assays for the enzymes 2-hydroxyacyl-CoA lyase (HACL1) and sphingosine-1-phosphate lyase (SGPL1) . These enzymes play crucial roles in lipid metabolism, with HACL1 involved in the breakdown of branched-chain fatty acids and SGPL1 in the degradation of sphingolipids.

Mode of Action

Given its use in assays for hacl1 and sgpl1, it’s likely that tridecanal interacts with these enzymes in a way that allows their activity to be measured .

Biochemical Pathways

Tridecanal is involved in the biochemical pathways related to lipid metabolism, specifically the breakdown of branched-chain fatty acids by HACL1 and the degradation of sphingolipids by SGPL1 . The downstream effects of these pathways include the production of energy and the regulation of lipid levels within the cell.

Pharmacokinetics

As a long-chain fatty aldehyde , it’s likely that Tridecanal is metabolized in the liver and excreted via the kidneys. Its bioavailability would depend on factors such as its absorption rate and the presence of transport proteins.

Result of Action

The molecular and cellular effects of Tridecanal’s action would depend on its interaction with its target enzymes. By influencing the activity of HACL1 and SGPL1, Tridecanal could potentially affect lipid metabolism within the cell .

属性

IUPAC Name |

tridecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEHHAVMRVXCGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

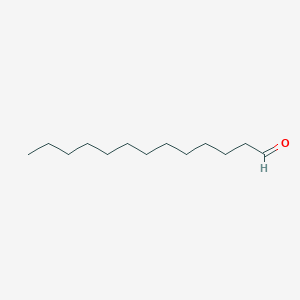

CCCCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021682 | |

| Record name | Tridecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 14 deg C; [ChemIDplus] Liquid; [Alfa Aesar MSDS], Liquid | |

| Record name | Tridecanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tridecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

132.00 to 136.00 °C. @ 8.00 mm Hg | |

| Record name | Tridecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

10486-19-8 | |

| Record name | Tridecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10486-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/193923TA82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tridecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °C | |

| Record name | Tridecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of tridecanal?

A1: Tridecanal has the molecular formula C13H26O and a molecular weight of 198.35 g/mol.

Q2: What spectroscopic techniques are used to characterize tridecanal?

A2: Common techniques include gas chromatography-mass spectrometry (GC-MS) for separation and identification, and gas chromatography-olfactometry (GC-O) to evaluate its odor characteristics. [, ]

Q3: What is tridecanal commonly synthesized from?

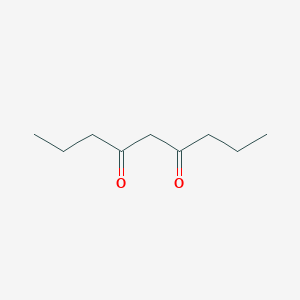

A4: Tridecanal is often synthesized via the hydroformylation of 1-dodecene. This reaction, typically catalyzed by rhodium complexes in the presence of syngas, introduces a formyl group to the alkene, yielding the aldehyde. [, , , , , , , ]

Q4: What challenges are associated with hydroformylation in tridecanal synthesis?

A5: A key challenge is separating the expensive rhodium catalyst from the reaction mixture for reuse. Microemulsions are being investigated to facilitate this separation. [, , , , , , ]

Q5: What is the significance of halloysites in tridecanal synthesis?

A6: Halloysites, being tubular aluminosilicates, can stabilize oil-water emulsions, creating favorable environments for interfacial catalytic reactions like the hydroformylation of dodecene to tridecanal. []

Q6: Are there alternative methods for tridecanal synthesis besides hydroformylation?

A7: Yes, tridecanal can be synthesized from the oxidation of 1-tridecanol using chromium(VI) in acidic sulfate media. This process has been studied for degradation kinetics and product analysis. []

Q7: How does tridecanal's structure relate to its ability to act as a CD36 ligand?

A8: Research suggests that the straight-chain, saturated aliphatic structure of tridecanal, specifically with its 13-carbon chain length, contributes to its ability to bind to the CD36 receptor. []

Q8: How does tridecanal's structure influence its reactivity with ozone?

A9: Tridecanal exhibits low reactivity towards ozone, with a reaction probability (γ) of approximately 10-4. This low reactivity is attributed to the absence of double bonds in its structure. []

Q9: What impacts the stability of tridecanal in experimental settings?

A10: Tridecanal's stability can be affected by factors like storage conditions and the presence of other chemicals. For instance, tridecanal undergoes degradation when mixed with tri-n-octylamine in the presence of chromium(VI) in acidic sulfate media. []

Q10: How is tridecanal typically quantified in environmental samples?

A11: Air samples can be analyzed for tridecanal using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine its concentration. This method allows for the quantification of various carbonyl species, including tridecanal. []

Q11: How is tridecanal's presence confirmed in plant extracts?

A12: GC-MS analysis is commonly employed to identify and confirm the presence of tridecanal in plant extracts. This technique helps separate and identify various volatile compounds, including tridecanal. [, , , , , , , , ]

Q12: What are the potential environmental sources of tridecanal?

A13: Tridecanal has been identified as a volatile organic compound emitted by rice plants. Its emission is considered a significant source of atmospheric tridecanal, particularly in agricultural settings. []

Q13: Are there alternative wood adhesives to those containing tridecanal?

A14: Yes, research is ongoing to develop wood adhesives using alternative materials like Chinese yam starch. These adhesives aim to provide high bonding strength and water resistance comparable to tridecanal-based adhesives. []

Q14: What research initiatives are focused on multiphase systems involving compounds like tridecanal?

A15: Collaborative research centers like "InPROMPT" are dedicated to investigating integrated chemical processes within liquid multiphase systems, including the use of long-chained olefins such as those involved in tridecanal production. []

Q15: What is the historical context of tridecanal research related to coyote attractants?

A16: In the 1980s, researchers investigated the effectiveness of various aldehyde volatiles, including tridecanal, as coyote attractants. This research sought to identify specific compounds within complex natural lures that elicit particular behavioral responses in coyotes. [, ]

Q16: How do different scientific disciplines converge in tridecanal research?

A17: Tridecanal research exemplifies interdisciplinary collaboration, drawing from organic chemistry for synthesis, analytical chemistry for characterization and quantification, chemical engineering for process development, and environmental science to understand its sources and impact. [, , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。